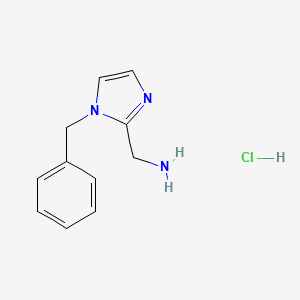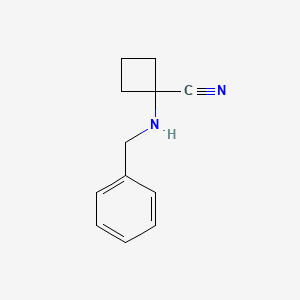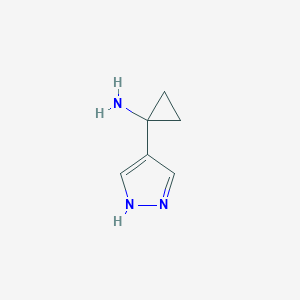
1-(1-benzyl-1H-imidazol-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzyl-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H14ClN3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzyl-1H-imidazol-2-yl)methanamine hydrochloride typically involves the reaction of benzylamine with imidazole derivatives. One common method includes the alkylation of imidazole with benzyl chloride in the presence of a base, followed by the reduction of the resulting intermediate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-1H-imidazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(1-Benzyl-1H-imidazol-2-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-benzyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride
- 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
- 2-(Chloromethyl)benzimidazole
- 2-Aminobenzimidazole
Comparison: 1-(1-Benzyl-1H-imidazol-2-yl)methanamine hydrochloride is unique due to its benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C11H14ClN3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(1-benzylimidazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;/h1-7H,8-9,12H2;1H |
InChI Key |
JSEAXZXURTWIPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline](/img/structure/B11748139.png)
![3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748146.png)
![(3-methoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748150.png)
![N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11748152.png)


![1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11748161.png)
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11748169.png)

![(2R)-5-amino-2-{[(1R)-1-carboxyethyl]amino}pentanoic acid](/img/structure/B11748179.png)

![1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11748198.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11748211.png)
![(Z)-N-[(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11748215.png)
